Cas no 2680863-89-0 (3-{benzyl(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid)

3-{Benzyl(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid is a fluorinated carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a benzyl group. The trifluoromethyl moiety enhances its lipophilicity and metabolic stability, making it valuable in medicinal chemistry and peptide synthesis. The Boc group offers selective deprotection under mild acidic conditions, enabling controlled functionalization. This compound is particularly useful as an intermediate in the synthesis of fluorinated bioactive molecules, where its unique structure contributes to improved binding affinity and pharmacokinetic properties. Its compatibility with standard coupling reagents facilitates incorporation into complex scaffolds, supporting research in drug discovery and agrochemical development.
3-{benzyl(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid structure
2680863-89-0 structure
Product Name:3-{benzyl(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid
CAS No:2680863-89-0
MF:C16H20F3NO4
MW:347.329515457153
CID:5625074
PubChem ID:165932783
Update Time:2025-11-05

3-{benzyl(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{benzyl[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid
    • EN300-28298111
    • 2680863-89-0
    • 3-{benzyl(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid
    • Inchi: 1S/C16H20F3NO4/c1-15(2,3)24-14(23)20(10-11-7-5-4-6-8-11)12(9-13(21)22)16(17,18)19/h4-8,12H,9-10H2,1-3H3,(H,21,22)
    • InChI Key: TWQUJMTVBUOYDR-UHFFFAOYSA-N
    • SMILES: FC(C(CC(=O)O)N(C(=O)OC(C)(C)C)CC1C=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 347.13444261g/mol
  • Monoisotopic Mass: 347.13444261g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 440
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 66.8Ų

3-{benzyl(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid Pricemore >>

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Additional information on 3-{benzyl(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid

3-{Benzyl(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic Acid: A Versatile Fluorinated Building Block for Pharmaceutical and Chemical Research

In the rapidly evolving field of medicinal chemistry and drug discovery, 3-{benzyl(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid (CAS No. 2680863-89-0) has emerged as a valuable fluorinated building block. This compound, with its unique combination of a trifluoromethyl group and protected amino acid functionality, offers researchers a powerful tool for designing novel bioactive molecules. The presence of fluorine atoms in pharmaceutical compounds has become increasingly important, as evidenced by the fact that approximately 30% of newly approved drugs contain fluorine atoms.

The structural features of 3-{benzyl(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid make it particularly interesting for drug design. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic transformations while allowing for selective deprotection when needed. Meanwhile, the trifluorobutanoic acid moiety contributes to enhanced metabolic stability and improved membrane permeability – two critical factors in modern drug development. These properties align perfectly with current research trends focusing on improving drug-like properties through strategic fluorine incorporation.

Recent studies have highlighted the growing importance of fluorinated amino acid derivatives in medicinal chemistry. As a Boc-protected trifluorinated amino acid, this compound serves as an excellent precursor for peptidomimetics and other bioactive molecules. The pharmaceutical industry has shown particular interest in such compounds for developing protease inhibitors, receptor modulators, and other therapeutic agents. The benzyl group in the structure offers additional opportunities for further functionalization through catalytic hydrogenation or other transformations.

From a synthetic chemistry perspective, 3-{benzyl(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid presents several advantages. The compound's stability under various reaction conditions makes it suitable for multi-step syntheses, while its crystalline nature facilitates purification and characterization. Researchers working on fluorine-containing drug candidates often search for reliable building blocks like this one, as evidenced by the increasing number of publications and patents mentioning similar structures.

The application of 3-{benzyl(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid extends beyond pharmaceuticals. Material scientists have explored similar fluorinated compounds for creating specialized polymers with unique surface properties. The trifluoromethyl group can impart hydrophobicity and chemical resistance to materials, making them valuable for coatings and other high-performance applications. This dual utility in both life sciences and materials science contributes to the compound's growing commercial importance.

Quality control and characterization of 3-{benzyl(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid typically involve advanced analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy, particularly 19F NMR, provides crucial information about the compound's purity and structure. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to ensure batch-to-batch consistency, which is especially important for researchers requiring high-purity building blocks for their synthetic projects.

Storage and handling recommendations for 3-{benzyl(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid follow standard protocols for protected amino acid derivatives. The compound should be stored in a cool, dry environment, protected from moisture and strong acids or bases that might cleave the Boc protecting group. These precautions help maintain the compound's stability over extended periods, ensuring reliable performance in synthetic applications.

The market for specialized fluorinated building blocks like 3-{benzyl(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid has grown significantly in recent years. Pharmaceutical companies and contract research organizations increasingly seek such compounds to accelerate their drug discovery programs. This demand has led to improved synthetic routes and scaling-up processes, making the compound more accessible to researchers worldwide while maintaining high purity standards.

Future research directions involving 3-{benzyl(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid may explore its incorporation into more complex molecular architectures. The development of new coupling reagents and catalytic methods could further enhance its utility in peptide and peptidomimetic synthesis. Additionally, researchers are investigating similar fluorinated compounds for their potential in PET imaging probes and other diagnostic applications, suggesting exciting possibilities for this chemical scaffold.

For synthetic chemists considering 3-{benzyl(tert-butoxy)carbonylamino}-4,4,4-trifluorobutanoic acid for their projects, several practical considerations apply. The compound's solubility profile favors polar organic solvents, and its carboxylic acid functionality allows for easy conversion to active esters or other derivatives. These features, combined with the growing body of literature on fluorinated amino acid chemistry, make this building block an attractive choice for innovative research in both academic and industrial settings.

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